molecular formula C17H9Cl2FN2O4S B3122721 N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide CAS No. 303152-54-7

N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide

Cat. No. B3122721
CAS RN: 303152-54-7
M. Wt: 427.2 g/mol
InChI Key: MOTNWTZFQIMQBS-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide, also known as DNT or DNTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophenes and has been synthesized using various methods. In

Scientific Research Applications

Antipathogenic Activity

N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide and its derivatives have shown potential in antipathogenic activities. A study by Limban et al. (2011) found that these derivatives demonstrate significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, particularly in biofilms, indicating their potential as novel antimicrobial agents with antibiofilm properties.

Photodecomposition Research

Research by Nakagawa & Crosby (1974) explored the photodecomposition of compounds similar to N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide. This study helps in understanding the behavior of such compounds under sunlight or simulated sunrays, which is crucial for environmental and agricultural applications.

Synthesis and Characterization

The compound and its analogs have been extensively studied for their synthesis and characterization. For instance, Talupur et al. (2021) synthesized similar compounds, offering insights into their chemical properties and potential applications in medicinal chemistry.

Optical Properties and Fluorescence

The optical properties and fluorescence of related compounds have been studied, as evidenced by Patil et al. (2011). Such research is essential for potential applications in materials science, especially in developing new materials with specific optical characteristics.

Anticancer Activity

Research by Atta & Abdel‐Latif (2021) on thiophene derivatives, which are structurally related to N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide, has shown promising results in anticancer activity. This highlights the potential therapeutic applications of these compounds in cancer treatment.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN2O4S/c18-9-5-10(19)7-11(6-9)21-17(23)16-15(3-4-27-16)26-14-2-1-12(22(24)25)8-13(14)20/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTNWTZFQIMQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147419
Record name N-(3,5-Dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303152-54-7
Record name N-(3,5-Dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303152-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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